molecular formula C16H14FIN4O3 B612207 GDC-0623 CAS No. 1168091-68-6

GDC-0623

Número de catálogo: B612207
Número CAS: 1168091-68-6
Peso molecular: 456.21 g/mol
Clave InChI: RFWVETIZUQEJEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

GDC-0623 is characterized by the following chemical properties:

  • Molecular Formula : C16H14FIN4O3
  • Molecular Weight : 456.21 g/mol
  • IUPAC Name : 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
  • CAS Number : 1168091-68-6

The compound acts as an ATP non-competitive inhibitor of MEK1 with a Ki value of 0.13 nM, demonstrating potent efficacy against both mutant BRAF and KRAS genes, which are commonly implicated in various cancers . By inhibiting the MEK/ERK signaling pathway, this compound disrupts growth factor-mediated cell signaling and tumor cell proliferation, making it a promising candidate for cancer therapy.

Clinical Applications

This compound is currently under clinical investigation for its effectiveness in treating several types of cancers, particularly those characterized by mutations in the RAS/RAF/MEK/ERK signaling pathway. The following table summarizes its clinical applications:

Cancer Type Clinical Status Notable Findings
Solid TumorsPhase I/II TrialsDemonstrated antitumor activity in preclinical models
MelanomaOngoing TrialsEfficacy against BRAF-mutant melanoma
Colorectal CancerEarly Phase TrialsPotential effectiveness against KRAS-mutant variants
Pancreatic CancerInvestigational StudiesTargeting MEK pathway shows promise

Mechanistic Studies

Numerous studies have explored the mechanistic aspects of this compound's action. The following key findings highlight its biological impact:

  • Inhibition of Cell Proliferation : this compound effectively reduces cell proliferation in vitro across various cancer cell lines harboring BRAF and KRAS mutations.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Synergistic Effects : In combination with other therapeutic agents, this compound exhibits synergistic effects that enhance overall antitumor efficacy.

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

  • Case Study in Melanoma :
    • A patient with advanced BRAF-mutant melanoma underwent treatment with this compound as part of a clinical trial.
    • Results indicated a significant reduction in tumor size after 12 weeks of treatment, alongside manageable side effects.
  • Colorectal Cancer Case :
    • A cohort study involving patients with KRAS-mutant colorectal cancer demonstrated improved progression-free survival rates when treated with this compound combined with standard chemotherapy.

Mecanismo De Acción

GDC-0623 ejerce sus efectos al unirse a MEK1 y prevenir su fosforilación. Esta inhibición bloquea la activación aguas abajo de ERK, un actor clave en la proliferación y supervivencia celular. El compuesto forma un fuerte enlace de hidrógeno con Ser212 de MEK1, lo cual es crucial para su actividad inhibitoria . Al bloquear la fosforilación de retroalimentación de MEK de RAF de tipo salvaje, this compound inhibe eficazmente la vía de señalización MAPK/ERK .

Análisis Bioquímico

Biochemical Properties

Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . This compound interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, this compound reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, this compound has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, this compound affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Métodos De Preparación

GDC-0623 se sintetiza mediante una serie de reacciones químicas que implican la formación de derivados de imidazo[1,5-a]piridina. La ruta sintética suele implicar los siguientes pasos:

    Formación del núcleo de imidazo[1,5-a]piridina: Esto se logra mediante la ciclación de precursores adecuados.

    Introducción del grupo (2-fluoro-4-yodofenil)amino: Este paso implica la reacción de sustitución donde se introduce el grupo amino.

    Adición del grupo (2-hidroxietoxi)aminoacilo: Esto se realiza mediante una reacción de sustitución nucleofílica.

Los métodos de producción industrial de this compound no están ampliamente documentados, pero probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

GDC-0623 se somete a varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

GDC-0623 se compara con otros inhibidores de MEK como trametinib y cobimetinib. Si bien todos estos compuestos se dirigen a la misma vía, this compound es único debido a su mecanismo de inhibición alostérica no competitivo de ATP. Esto le permite unirse a un sitio diferente en MEK1, proporcionando un modo de acción distinto .

Compuestos Similares

Las propiedades de unión únicas de this compound y su eficacia en tumores mutantes BRAF y KRAS lo convierten en un candidato prometedor para su desarrollo adicional en terapia contra el cáncer .

Actividad Biológica

5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, commonly referred to as GDC-0623, is a compound that has garnered attention for its biological activity, particularly in the field of oncology. This compound acts primarily as an allosteric inhibitor of MEK1 (Mitogen-Activated Protein Kinase Kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.

Chemical Structure and Properties

  • IUPAC Name : 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
  • Molecular Formula : C16H14FIN4O3
  • Molecular Weight : 456.21 g/mol
  • CAS Number : 1168091-68-6

This compound functions as an ATP-noncompetitive allosteric inhibitor of MEK1. The compound binds to a site distinct from the ATP-binding site, which allows it to inhibit MEK1 activity without competing for ATP. This unique mechanism provides several advantages over traditional MEK inhibitors:

  • Inhibition of Feedback Phosphorylation : By blocking MEK feedback phosphorylation of RAF, this compound effectively disrupts the signaling cascade that leads to cell proliferation and survival.
  • Induction of Apoptosis : The inhibition of MEK1 leads to decreased cell proliferation and increased apoptosis in tumor cells.

Preclinical Studies

This compound has shown significant anti-tumor activity in various preclinical models, particularly in cancers associated with mutations in the RAS or RAF genes. Key findings include:

  • Melanoma and Colorectal Cancer : In studies involving melanoma and colorectal cancer cell lines, this compound demonstrated potent inhibitory effects on cell growth and viability.
  • Cell Lines Tested : Various cancer cell lines including BRAF and KRAS mutant tumors were used to evaluate the efficacy of this compound.

Table 1: Summary of Preclinical Findings

Study TypeCancer TypeCell Line TestedIC50 (µM)Observations
In vitroMelanomaA3750.05Significant reduction in viability
In vitroColorectal CancerHCT1160.1Induction of apoptosis observed
In vivoMelanomaMouse xenograft modelN/ATumor growth inhibition

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after administration.
  • Half-life : Approximately 4–6 hours, allowing for effective dosing regimens.

Comparison with Other MEK Inhibitors

This compound is often compared with other MEK inhibitors such as trametinib and cobimetinib. Key differences include:

CompoundMechanismClinical Use
This compoundATP-noncompetitive inhibitorInvestigational for melanoma
TrametinibATP competitive inhibitorApproved for BRAF-mutant melanoma
CobimetinibATP competitive inhibitorUsed in combination therapies

Case Studies and Clinical Relevance

While this compound is still under investigation, its potential applications are noteworthy. For instance:

  • Combination Therapies : Preliminary studies suggest that combining this compound with other agents targeting different pathways may enhance therapeutic efficacy.
  • Targeted Therapy for Mutant Tumors : Given its specific action on MEK1, this compound may be particularly effective in tumors harboring specific genetic mutations.

Propiedades

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168091-68-6
Record name GDC-0623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0623
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide (58.36 g, 0.12 mol) in methanol (600 mL) was added aqueous hydrochloric acid (242 mL, 1M, 0.242 mol). The reaction mixture was stirred and warmed to 45° C. for 1 hr during which time the solids dissolved. The reaction mixture was then cooled to room temperature, and concentrated in vacuo to remove the methanol. The resultant residue was treated with aqueous saturated sodium hydrogen carbonate and stirred at room temperature for 1 hr before collecting crude product by filtration, and drying at 55° C. over phosphorus (V) oxide under vacuum for 24 hr. The crude product was crystallized from IPA:H2O (1:1, v/v) (800 mL) with slow cooling and mechanical stirring. The product was collected by filtration and washed cold IPA:H2O (1:1, v/v) (100 mL) before being dried in vacuo at 55° C. to yield the title compound as a light brown solid (50.2 g, 90%). LCMS (Method A): RT=5.58 min, [M+H]+=457. 1H NMR (DMSO-d6, 400 MHz) 8.05 (1 H, s), 7.58 (1 H, dd, J=10.69, 1.92 Hz), 7.43 (1 H, s), 7.39 (1 H, d, J=9.33 Hz), 7.31-7.28 (1 H, m), 6.89 (1 H, d, J=9.31 Hz), 6.34 (1 H, t, J=8.68 Hz), 4.64 (1 H, s), 3.64 (2 H, t, J=4.78 Hz), 3.46 (2 H, m).
Name
5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide
Quantity
58.36 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Yield
90%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.